molecular formula C23H24O6 B12366091 Dimethoxycurcumin-d6

Dimethoxycurcumin-d6

Cat. No.: B12366091
M. Wt: 402.5 g/mol
InChI Key: HMJSBVCDPKODEX-NXMGGCCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethoxycurcumin-d6 is a deuterium-labeled derivative of dimethoxycurcumin, which itself is a derivative of curcumin. Curcumin is the principal curcuminoid found in turmeric, a member of the ginger family. This compound retains the bioactive properties of curcumin, such as anti-inflammatory and antioxidant activities, but with enhanced metabolic stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxycurcumin-d6 is synthesized by modifying the chemical structure of curcumin. The process involves the conversion of hydroxyl groups in curcumin to methoxyl groups, followed by the incorporation of deuterium. One common method involves the use of deuterated reagents in the methylation process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The thin-film dispersion method is often employed, using ethanol as a solvent. The optimal preparation conditions include a mass ratio of phospholipid to cholesterol of 10:1 and a mass ratio of phospholipid to dimethoxycurcumin of 1,000:10, with the hydration temperature set at 60°C .

Chemical Reactions Analysis

Types of Reactions

Dimethoxycurcumin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethoxycurcumin-d6 has a wide range of scientific research applications:

Mechanism of Action

Dimethoxycurcumin-d6 exerts its effects through multiple molecular targets and pathways. It inhibits the expression of cyclin-dependent kinase four and cyclin-D1 while inducing the expression of p53 and p21, leading to cell cycle arrest. Additionally, it increases reactive oxygen species levels, causing oxidative stress and mitochondrial dysfunction, which contribute to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethoxycurcumin-d6 is unique due to its enhanced metabolic stability and bioavailability compared to curcumin. The incorporation of deuterium further improves its stability, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H24O6

Molecular Weight

402.5 g/mol

IUPAC Name

(1E,6E)-1,7-bis[3-methoxy-4-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+/i1D3,2D3

InChI Key

HMJSBVCDPKODEX-NXMGGCCKSA-N

Isomeric SMILES

[2H]C(OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC([2H])([2H])[2H])OC)OC)([2H])[2H]

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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